Technical Whitepaper: NCO-650 and Guanidinomethyl Cyclohexane Derivatives
Technical Whitepaper: NCO-650 and Guanidinomethyl Cyclohexane Derivatives
This technical guide provides an in-depth analysis of NCO-650 (Batebulast), a specialized guanidinomethyl cyclohexane derivative developed as a potent anti-allergic and membrane-stabilizing agent.
Executive Summary
NCO-650 (Generic name: Batebulast ) is a synthetic guanidinomethyl cyclohexane derivative characterized by its ability to stabilize mast cell membranes and inhibit the release of chemical mediators such as histamine. Unlike many guanidine derivatives that primarily target the Sodium-Hydrogen Exchanger (NHE-1) for cardioprotection, NCO-650 was developed primarily for its anti-allergic and anti-asthmatic properties.
The compound represents a critical application of the trans-4-guanidinomethylcyclohexane scaffold—a privileged structure in medicinal chemistry known for mimicking the arginine side chain while providing conformational restriction via the cyclohexane ring. This guide details its chemical architecture, unique mechanism of action involving phospholipid methylation, and synthesis protocols.
Chemical Architecture & Properties[1][2]
Structural Identity
-
INN: Batebulast[9]
-
IUPAC Name: trans-4-guanidinomethylcyclohexanecarboxylic acid p-tert-butylphenyl ester hydrochloride[4][10][6][7][8]
-
CAS Registry Number: 81907-78-0[1]
-
Molecular Formula: C₁₉H₂₉N₃O₂[1] · HCl
Structure-Activity Relationship (SAR)
The efficacy of NCO-650 stems from three distinct pharmacophores:
| Pharmacophore | Structural Component | Function |
| Cationic Head | Guanidinomethyl group | Mimics the arginine residue; provides high basicity (pKa ~12.5) to interact with anionic phospholipid headgroups or protein residues. |
| Rigid Spacer | trans-1,4-Cyclohexane | Provides a rigid, extended conformation that separates the cationic head from the lipophilic tail, preventing intramolecular folding. |
| Lipophilic Tail | p-tert-butylphenyl ester | Enhances membrane intercalation. The bulky tert-butyl group increases lipophilicity, facilitating entry into the lipid bilayer to modulate membrane fluidity. |
Physicochemical Profile[3][10]
-
Appearance: Crystalline solid.
-
Solubility: Soluble in methanol, ethanol; sparingly soluble in water.
-
Stability: The ester linkage is susceptible to hydrolysis under strongly alkaline conditions; the guanidine group is stable as the hydrochloride salt.
Mechanism of Action: Membrane Stabilization
NCO-650 operates via a distinct mechanism compared to standard antihistamines (H1 antagonists). It functions as a Mast Cell Stabilizer by interfering with the signal transduction pathways that lead to degranulation.
Inhibition of Phospholipid Methylation
Upon antigen stimulation (e.g., IgE cross-linking), mast cells undergo rapid phospholipid methylation, which increases membrane fluidity and opens Ca²⁺ channels. NCO-650 inhibits this methylation process.[7][9]
-
Target: Phospholipid methyltransferases (PMT).
-
Effect: Prevents the conversion of phosphatidylethanolamine to phosphatidylcholine.
-
Outcome: Membrane fluidity is maintained at a rigid state, Ca²⁺ influx is blocked, and histamine release is abrogated.
Signaling Pathway Visualization
The following diagram illustrates the intervention point of NCO-650 within the mast cell degranulation pathway.
Figure 1: Mechanism of action showing NCO-650 inhibiting phospholipid methylation, thereby preventing Ca²⁺ influx and degranulation.
Experimental Protocols
Chemical Synthesis of NCO-650
The synthesis involves the esterification of a guanidinomethyl cyclohexane acid with a substituted phenol.
Reagents:
-
trans-4-guanidinomethylcyclohexanecarboxylic acid (Starting Material A)
-
p-tert-butylphenol (Starting Material B)
-
Dicyclohexylcarbodiimide (DCC) (Coupling Agent)
-
Pyridine / Dimethylformamide (DMF) (Solvent)
Protocol:
-
Preparation: Suspend 9.4 g of trans-4-guanidinomethylcyclohexanecarboxylic acid and 7.2 g of p-tert-butylphenol in a mixture of 61 mL dry pyridine and dry DMF.
-
Coupling: Add 10.0 g of Dicyclohexylcarbodiimide (DCC).
-
Reaction: Stir the suspension at room temperature (20–25°C) for 24 hours.
-
Work-up: Remove the solvent under reduced pressure.[1]
-
Purification: Wash the residue with water and recrystallize (typically from ethanol/ether) to obtain the hydrochloride salt.
In Vitro Histamine Release Assay
This assay validates the potency of NCO-650 in inhibiting histamine release from rat peritoneal mast cells.
Workflow:
-
Cell Isolation: Harvest peritoneal mast cells from male Wistar rats.
-
Incubation: Pre-incubate cells (10⁵ cells/mL) with varying concentrations of NCO-650 (0.1 – 100 µM) for 10 minutes at 37°C.
-
Challenge: Add Antigen (DNP-Ascaris) or Compound 48/80 (0.5 µg/mL) to induce degranulation.
-
Termination: Stop reaction after 10 minutes by cooling to 4°C.
-
Quantification: Measure histamine in the supernatant using fluorometric analysis (OPT method).
Data Summary (Reference Values):
| Stimulus | IC50 (µM) | Efficacy Interpretation |
| Antigen (IgE-mediated) | 1.5 µM | High potency against allergic response. |
| Anti-IgE | 4.7 µM | Effective against direct receptor cross-linking. |
| Concanavalin A | 1.1 µM | Potent inhibition of lectin-induced release.[7] |
| Compound 48/80 | ~10 µM | Moderate efficacy against non-immunologic stimuli. |
Pharmacological Profile & Safety[5]
Pharmacokinetics
-
Absorption: Rapidly absorbed after oral administration.
-
Metabolism: The ester bond is the primary site of metabolism, yielding trans-4-guanidinomethylcyclohexanecarboxylic acid and p-tert-butylphenol.
-
Hepatic Effects: High doses (100–1000 mg/kg) in rats have shown induction of hepatic drug-metabolizing enzymes (Cytochrome P-450) and proliferation of smooth endoplasmic reticulum (SER).[4]
Therapeutic Indications
-
Bronchial Asthma: Inhibits bronchoconstriction induced by allergens.[9]
-
Allergic Rhinitis: Reduces mediator release in nasal mucosa.
-
Differentiation: Unlike anticholinergics, NCO-650 does not inhibit acetylcholine-induced bronchoconstriction, confirming its specificity for the mast cell degranulation pathway.
References
-
Inhibition of phospholipid methylation by an anti-allergic agent, NCO-650. Source:[7][9] National Institutes of Health (PubMed) URL:[Link]
-
Pharmacological studies on the respiratory tract: Effect of NCO-650. Source: Japanese Journal of Pharmacology URL:[11][Link]
-
Effects of antiallergic drugs on bronchial and cutaneous anaphylaxis in Lewis rats. Source: PubMed URL:[9][Link]
-
Batebulast (NCO-650) Chemical Information. Source: NCATS Inxight Drugs URL:[Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 4-tert-Butylphenol | C10H14O | CID 7393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-tert-butyl phenol, 98-54-4 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of phospholipid methylation by an anti-allergic agent, NCO-650, during histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. BATEBULAST [drugs.ncats.io]
- 10. Effects of antiallergic drugs on bronchial and cutaneous anaphylaxis in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
